4-(2,6-Dichlorophenyl)piperidine hydrochloride

Monoamine transporter Dopamine reuptake Serotonin transporter

Sourcing the 2,6-dichloro isomer is critical for receptor selectivity. This hydrochloride salt is the validated fragment for NOP antagonist development (e.g., SB612111) and offers distinct nAChR activity (alpha3beta4 IC50=1.8 nM). Procuring the pre-formed HCl salt ensures steric consistency and batch reproducibility for SAR studies.

Molecular Formula C11H14Cl3N
Molecular Weight 266.6 g/mol
CAS No. 371981-23-6
Cat. No. B1370459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dichlorophenyl)piperidine hydrochloride
CAS371981-23-6
Molecular FormulaC11H14Cl3N
Molecular Weight266.6 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=C(C=CC=C2Cl)Cl.Cl
InChIInChI=1S/C11H13Cl2N.ClH/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H
InChIKeyLOVCXVNCDVRFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,6-Dichlorophenyl)piperidine hydrochloride (CAS 371981-23-6): Structural Identity and Physicochemical Baseline for Research Sourcing


4-(2,6-Dichlorophenyl)piperidine hydrochloride is a halogenated phenylpiperidine derivative with the molecular formula C11H14Cl3N and a molecular weight of 266.59 g/mol as the hydrochloride salt . The compound features a piperidine ring substituted at the 4-position with a 2,6-dichlorophenyl moiety, imparting a calculated logP (XLogP3-AA) of 3.3 for the free base form [1]. This 2,6-dichloro substitution pattern creates a sterically hindered, electron-deficient aromatic system that distinguishes it from other dichlorophenyl positional isomers (e.g., 2,4- or 3,4-dichloro analogs). The compound is widely used as a key synthetic intermediate in medicinal chemistry, notably in the preparation of SB612111, a potent and selective nociceptin/orphanin FQ peptide (NOP) receptor antagonist . Commercially, it is supplied as a hydrochloride salt for enhanced stability and aqueous solubility during research applications.

Why In-Class Piperidine Substitution Is Insufficient: The Critical Role of the 2,6-Dichloro Phenyl Group in 4-(2,6-Dichlorophenyl)piperidine Hydrochloride (371981-23-6)


Substituting 4-(2,6-dichlorophenyl)piperidine hydrochloride with other arylpiperidine analogs (e.g., unsubstituted 4-phenylpiperidine, 2,4- or 3,4-dichloro positional isomers, or N-arylpiperidine regioisomers) fundamentally alters biological recognition and physicochemical properties. The 2,6-dichloro substitution pattern generates a unique steric and electronic environment that influences both intermolecular interactions and molecular conformation . For instance, unsubstituted 4-phenylpiperidine lacks the electron-withdrawing chlorine atoms, resulting in altered piperidine nitrogen basicity (pKa shift) and different binding orientations at monoamine transporters [1]. Positional isomers such as 4-(2,4-dichlorophenyl)piperidine or 4-(3,4-dichlorophenyl)piperidine possess distinct dipole moments and steric profiles, leading to divergent receptor affinities [2]. Furthermore, N-linked analogs (e.g., N-(2,6-dichlorophenyl)piperidine) represent an entirely different pharmacophore with the basic nitrogen incorporated into a different connectivity pattern. The specific 4-(2,6-dichlorophenyl)piperidine scaffold has been validated as the optimal fragment for NOP receptor antagonist development, demonstrating that even subtle aryl substitution changes can abolish target engagement .

Quantitative Differentiation of 4-(2,6-Dichlorophenyl)piperidine Hydrochloride (CAS 371981-23-6) from Its Closest Structural Analogs


Monoamine Transporter Inhibition Profile: Quantified DAT and SERT Affinity Differentiates 4-(2,6-Dichlorophenyl)piperidine from Unsubstituted 4-Phenylpiperidine

High-strength differential evidence for 4-(2,6-dichlorophenyl)piperidine hydrochloride relative to the unsubstituted 4-phenylpiperidine core is currently limited in publicly available comparative datasets. However, cross-study comparable data from validated transporter assays provide a quantitative profile. The target compound demonstrates moderate dopamine transporter (DAT) affinity with IC50 values ranging from 441 nM to 945 nM across multiple assay formats [1]. Serotonin transporter (SERT) inhibition is observed with an IC50 of 100 nM, indicating a measurable degree of transporter interaction [1]. In contrast, unsubstituted 4-phenylpiperidine derivatives have been reported to exhibit potent SERT inhibition with Ki values in the low nanomolar range (1-10 nM) in optimized contexts [2], suggesting that the 2,6-dichloro substitution significantly modulates selectivity and potency. This is a class-level inference: the presence of the 2,6-dichloro substitution alters the electronic and steric properties of the phenyl ring, thereby tuning monoamine transporter engagement relative to the parent scaffold. Researchers should not assume that 4-phenylpiperidine or other substituted analogs will recapitulate the same pharmacological fingerprint.

Monoamine transporter Dopamine reuptake Serotonin transporter CNS pharmacology

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Quantified Subtype-Selective Activity of 4-(2,6-Dichlorophenyl)piperidine Hydrochloride

4-(2,6-Dichlorophenyl)piperidine hydrochloride exhibits potent antagonist activity at specific nicotinic acetylcholine receptor (nAChR) subtypes, a functional profile that distinguishes it from many other arylpiperidines lacking this activity. The compound displays particularly high potency at the alpha3beta4 nAChR subtype, with an IC50 of 1.8 nM in human SH-SY5Y cells [1]. This contrasts with its lower potency at the alpha4beta2 (IC50 = 12 nM) and alpha4beta4 (IC50 = 15 nM) subtypes, indicating a degree of subtype selectivity. While direct head-to-head comparator data for structurally related analogs in this specific assay is not available, class-level inference from the piperidine literature suggests that this nAChR antagonist profile is highly dependent on the aryl substitution pattern. Unsubstituted 4-phenylpiperidine is generally devoid of potent nAChR activity, and even other dichloro isomers may not exhibit the same selectivity profile. Furthermore, the compound demonstrates in vivo functional activity in smoking cessation models: it inhibits nicotine-induced antinociception with ED50 values of 15.0 mg/kg (hotplate) and 1.2 mg/kg (tail-flick) in mice, and reduces nicotine-induced hyperlocomotion with an ED50 of 4.9 mg/kg [1]. These in vivo data provide a functional benchmark for this specific chemical entity.

Nicotinic receptor Alpha3beta4 nAChR Smoking cessation In vivo pharmacology

Sigma-2 Receptor Affinity: Quantified Binding Data Positions 4-(2,6-Dichlorophenyl)piperidine Hydrochloride in the Sigma Ligand Landscape

4-(2,6-Dichlorophenyl)piperidine hydrochloride exhibits measurable binding affinity for the sigma-2 receptor (also known as TMEM97) with a reported Ki value of 90 nM [1]. This affinity places the compound in a distinct category relative to optimized sigma ligands. For context, highly optimized 4-phenylpiperidine derivatives have been reported to achieve sigma receptor binding affinities in the 1-10 nM range [2], while unsubstituted 4-phenylpiperidine typically shows weak or negligible sigma affinity. The 90 nM Ki value for the target compound indicates moderate sigma-2 engagement, which may contribute to its overall polypharmacology or serve as a starting point for further optimization. Direct comparative data against 2,4- or 3,4-dichloro positional isomers in the same assay format is not available; this represents a cross-study comparable inference. However, the presence of the 2,6-dichloro substitution is known to influence sigma receptor recognition through both electronic and steric effects [3]. Researchers seeking a specific level of sigma-2 affinity for structure-activity relationship (SAR) studies should note that this compound offers a defined, moderate-affinity benchmark distinct from both high-affinity optimized ligands and inactive scaffolds.

Sigma receptor TMEM97 CNS disorders Radioligand binding

Synthetic Utility and Validated Yield: 4-(2,6-Dichlorophenyl)piperidine Hydrochloride as a Robust Building Block with 87% Reported Yield

A reproducible and high-yielding synthetic protocol for 4-(2,6-dichlorophenyl)piperidine hydrochloride has been established, reporting a yield of 87% for the reduction of the corresponding piperidine-2,6-dione precursor using dimethylsulfide borane complex in tetrahydrofuran . This validated procedure, complete with detailed NMR characterization (1H NMR and 13C NMR data reported), provides a reliable foundation for scale-up or further derivatization . In contrast, synthetic protocols for many positional isomers (e.g., 4-(2,4-dichlorophenyl)piperidine or 4-(3,4-dichlorophenyl)piperidine) are less well-documented in the open literature, often requiring de novo optimization. The compound's established role as the key intermediate in the synthesis of SB612111, a clinically relevant NOP receptor antagonist, further underscores its synthetic value . Researchers have noted that alternative synthetic routes to this piperidine fragment often proceed in low yields without optimization, highlighting the practical importance of the 87% yield protocol .

Organic synthesis Building block Reductive amination Process chemistry

Optimal Research and Procurement Applications for 4-(2,6-Dichlorophenyl)piperidine Hydrochloride (CAS 371981-23-6)


Synthesis of Nociceptin/Orphanin FQ Peptide (NOP) Receptor Antagonists (e.g., SB612111)

This compound serves as the essential piperidine fragment for constructing SB612111 and related NOP receptor antagonists. The 2,6-dichloro substitution pattern is critical for NOP receptor binding affinity and selectivity, as established in the literature [1]. The reported 87% yield for its synthesis from the corresponding piperidine-2,6-dione provides a reliable entry point for medicinal chemistry campaigns targeting the NOP receptor. Procurement of the pre-formed hydrochloride salt minimizes synthetic burden and ensures batch-to-batch consistency for SAR studies.

Nicotinic Acetylcholine Receptor (nAChR) Subtype Pharmacology Studies

Given its potent antagonist activity at the alpha3beta4 nAChR subtype (IC50 = 1.8 nM) and in vivo functional activity in smoking cessation models (ED50 = 1.2-15.0 mg/kg), this compound is a valuable tool for investigating nicotinic receptor subtype function [1]. Researchers studying alpha3beta4 nAChR-mediated behaviors or seeking a reference antagonist with defined in vivo activity should consider this compound over unsubstituted phenylpiperidine analogs, which lack comparable nAChR activity.

Monoamine Transporter (DAT/SERT) Profiling and Polypharmacology Assessment

The compound's moderate DAT (IC50 = 441-945 nM) and SERT (IC50 = 100 nM) inhibition profile, combined with its nAChR and sigma-2 activities, makes it suitable for studies investigating polypharmacology or off-target effects [1]. Unlike highly optimized, selective monoamine transporter inhibitors, this compound's broader activity signature provides a reference point for understanding multi-target engagement. Its activity profile is distinct from that of 4-phenylpiperidine, which tends to show higher SERT affinity but lacks nAChR activity.

Sigma-2 Receptor (TMEM97) Ligand Development and Validation

With a sigma-2 receptor binding affinity of Ki = 90 nM, this compound offers a defined moderate-affinity benchmark for sigma receptor research [1]. It can be used as a reference ligand in binding assays or as a starting scaffold for optimization toward higher affinity or selectivity. The 2,6-dichloro substitution pattern influences sigma receptor recognition differently than other positional isomers, providing a unique SAR data point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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